Doqualast
Description
Historical Context of Doqualast in Antiallergic and Antiasthmatic Investigations
This compound has been recognized as an agent with both antiasthmatic and antiallergic properties. Its mechanism of antiallergic action is understood to be similar to that of disodium (B8443419) cromoglycate (DNCG). This involves the inhibition of antigen-induced mediator release by interfering with the calcium transport necessary for histamine (B1213489) secretion across the mast cell membrane. wikipedia.org
Early research into this compound, particularly around 1986 and 1987, focused on its effects on immediate allergic reactions. Studies were conducted to evaluate its impact on bronchial and cutaneous allergic responses in animal models, such as dogs, and to assess its protective effect in allergic bronchial asthma. wikipedia.org Comparative studies were also undertaken to evaluate the anti-allergic and anti-asthmatic efficacy of orally administered this compound (SM 857) against inhaled disodium cromoglycate (DNCG) in patients with exogenous allergic asthma bronchiale. These investigations indicated no significant differences between the effects observed for this compound and DNCG. fishersci.ca
Furthermore, this compound's potential for drug interactions was explored, specifically with theophylline (B1681296). Research indicated that the concomitant use of this compound could lead to an increase in the blood free fraction of theophylline and an acceleration of its elimination from the bloodstream. wikipedia.orgnih.gov
The following table summarizes key historical research findings related to this compound:
| Research Area | Key Findings | Citation |
| Mode of Antiallergic Action | Inhibits antigen-induced mediator release by interfering with calcium transport required for histamine secretion across mast cell membranes, similar to disodium cromoglycate. | wikipedia.org |
| Effects on Immediate Allergic Reactions | Investigated for its impact on immediate allergic reactions, including bronchial and cutaneous responses in animal models (e.g., dogs), and its protective effect in allergic bronchial asthma. | wikipedia.org |
| Comparison with Disodium Cromoglycate (DNCG) | In a randomized study on patients with exogenous allergic asthma bronchiale, orally administered this compound (SM 857) showed no significant differences in protective antiallergic and antiasthmatic effects compared to inhaled DNCG. Bronchial allergy was notably reduced after initial treatment. | fishersci.ca |
| Drug Interaction with Theophylline | Concomitant use with theophylline may cause drug interaction, potentially increasing the blood free fraction of theophylline and accelerating its elimination. | wikipedia.orgnih.gov |
Classification of this compound as a Pyrido[2,1-b]quinazoline Derivative within Academic Research
This compound is chemically classified as a pyrido[2,1-b]quinazoline derivative. Its formal IUPAC name is 11-oxopyrido[2,1-b]quinazoline-2-carboxylic acid. wikipedia.org The molecular formula of this compound is C13H8N2O3. wikipedia.org
This classification places this compound within the broader chemical family of quinazolines. Quinazolines are characterized as aromatic heterocyclic compounds possessing a bicyclic structure composed of two fused six-membered aromatic rings, specifically a benzene (B151609) ring and a pyrimidine (B1678525) ring. mims.com Pyrido[2,1-b]quinazolinone derivatives, including this compound, are recognized in academic research for their valuable pharmacological properties. These compounds have been noted for their anti-inflammatory, antipyretic, analgesic, and anti-allergic activities. mims.com Furthermore, they have demonstrated pronounced phosphodiesterase inhibition in in vitro studies. mims.com
The chemical properties of this compound are summarized in the table below:
| Property | Value | Citation |
| IUPAC Name | 11-oxopyrido[2,1-b]quinazoline-2-carboxylic acid | wikipedia.org |
| Molecular Formula | C13H8N2O3 | wikipedia.org |
| PubChem CID | 68830 | wikipedia.org |
| Common Synonyms | SM 857, SM-857 | wikipedia.orgwikipedia.org |
| Chemical Class | Pyrido[2,1-b]quinazoline derivative | wikipedia.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
64019-03-0 |
|---|---|
Molecular Formula |
C13H8N2O3 |
Molecular Weight |
240.21 g/mol |
IUPAC Name |
11-oxopyrido[2,1-b]quinazoline-2-carboxylic acid |
InChI |
InChI=1S/C13H8N2O3/c16-12-9-7-8(13(17)18)4-5-10(9)14-11-3-1-2-6-15(11)12/h1-7H,(H,17,18) |
InChI Key |
HMZDSBSMNLBGIW-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC3=C(C=C(C=C3)C(=O)O)C(=O)N2C=C1 |
Canonical SMILES |
C1=CC2=NC3=C(C=C(C=C3)C(=O)O)C(=O)N2C=C1 |
Other CAS No. |
64019-03-0 |
Synonyms |
11-oxo-11H-pyrido(2,1-b)quinazoline-2-carboxylic acid doqualast SM 857 SM-857 |
Origin of Product |
United States |
Chemical Synthesis and Structural Elucidation Research
Synthetic Methodologies for Doqualast and Related Pyrido[2,1-b]quinazoline Derivatives
The pyrido[2,1-b]quinazoline framework can be constructed through several synthetic routes. One common strategy involves a three-component, one-pot condensation reaction. This method utilizes 2-aminopyrimidines, substituted aromatic aldehydes, and ketones, often in the presence of catalysts such as sulphamic acid or triflic acid. These reactions can be conducted under conventional reflux conditions or enhanced by microwave irradiation globalresearchonline.netwaocp.org. Another notable approach involves copper-catalyzed domino reactions, which facilitate the synthesis of 11H-pyrido[2,1-b]quinazolin-11-ones from readily available substituted isatins and 2-bromopyridine (B144113) derivatives acs.org.
Ullmann Condensation and its Variants in this compound Synthesis
The Ullmann condensation, or Ullmann-type reaction, is a well-established copper-promoted cross-coupling reaction used for forming various bonds, including carbon-nitrogen bonds, from aryl halides wikipedia.orgorganic-chemistry.org. This reaction typically requires high temperatures, often exceeding 210 °C, and polar solvents such as N,N-dimethylformamide (DMF), with stoichiometric amounts of copper wikipedia.org.
For the synthesis of 11H-pyrido[2,1-b]quinazolin-11-one derivatives, a key intermediate for this compound, the Ullmann condensation has been effectively employed. The reaction typically involves the condensation of 2-chlorobenzoic acid with 2-aminopyridine (B139424) (or its derivatives like 2-amino-6-methylpyridine) in DMF. This process, often catalyzed by copper and potassium carbonate, initially forms a 2-(2-pyridinylamino)benzoic acid intermediate, which subsequently undergoes cyclization within the reaction medium to yield the desired pyrido[2,1-b]quinazolin-11-one researchgate.netlookchem.comresearchgate.net.
Variants of Ullmann Condensation:
Microwave-Promoted Synthesis: To enhance efficiency, microwave-promoted Ullmann condensation has been developed. This variant significantly reduces reaction times and can be performed in dry media, offering an efficient route to various substituted 11H-pyrido[2,1-b]quinazolin-11-ones lookchem.comresearchgate.net. For instance, a 90% yield was achieved in just 6 minutes at 240 W or 4 minutes at 400 W researchgate.net.
Ultrasound-Assisted Synthesis: Ultrasound irradiation has also been successfully integrated into Ullmann condensation protocols. This "sonochemical" approach can lead to faster reactions and, in some cases, higher yields compared to conventional heating. For example, a 75% yield of 11H-pyrido[2,1-b]quinazolin-11-one was obtained in 20 minutes under ultrasonic irradiation, a substantial reduction from the 6 hours required by classical heating lookchem.comresearchgate.net. In certain instances, ultrasound irradiation was reported to yield the pyridoquinazolin-11-one as the sole product, avoiding the formation of isomers observed with conventional methods researchgate.net.
The following table compares the conditions and outcomes of different Ullmann condensation approaches for synthesizing 11H-pyrido[2,1-b]quinazolin-11-one derivatives:
| Method | Reactants | Catalyst/Base | Solvent | Time | Yield | Reference |
| Classical Heating | 2-chlorobenzoic acid, 2-aminopyridine | Cu, K₂CO₃ | DMF | 6 hours | 64% | lookchem.com |
| Ultrasound Irradiation | 2-chlorobenzoic acid, 2-aminopyridine | Cu, K₂CO₃ | DMF | 20 minutes | 75% | lookchem.comresearchgate.net |
| Microwave Irradiation | 2-chlorobenzoic acid, 2-aminopyridine | (Not specified) | Dry media | 6 minutes | 90% | researchgate.net |
| Microwave Irradiation | 2-chlorobenzoic acid, 2-aminopyridine | (Not specified) | Dry media | 4 minutes | 88% | researchgate.net |
| Ultrasound-Goldberg | Ethyl 2-iodo-5-methoxybenzoate, 2-aminopyridine | CuI, Cs₂CO₃ | DMSO | 15 minutes | 51-93% | nih.gov |
Ultrasound-Assisted Synthesis Approaches for this compound Scaffolds
Ultrasound-assisted synthesis is recognized as a "green chemistry" approach due to its ability to accelerate reactions, reduce reaction times, and often lead to higher yields under milder conditions, sometimes eliminating the need for by-product separation frontiersin.orgmdpi.comlew.rorsc.org. This technique has proven particularly beneficial in the synthesis of heterocyclic compounds.
In the context of pyrido[2,1-b]quinazoline scaffolds, ultrasound irradiation has been successfully employed in the copper-catalyzed Ullmann-Goldberg type coupling-cyclization. This one-pot methodology allows for the efficient synthesis of 11H-pyrido[2,1-b]quinazolin-11-ones by reacting 2-iodobenzoate (B1229623) esters with 2-aminopyridine or other amines like quinolin-2-amine or thiazol-2-amine. These reactions proceed smoothly under ultrasound, providing the desired products in acceptable to good yields, ranging from 51% to 93%, within approximately 15 minutes nih.gov.
Chemical Modifications and Derivatization Strategies for this compound Analogs
Chemical modifications and derivatization strategies are crucial in medicinal chemistry for optimizing the properties of compounds, including this compound analogs. Derivatization involves chemically transforming a compound to improve its analytical characteristics, such as enhancing ionization efficiency, improving chromatographic separation, or generating more informative fragments for mass spectrometry nih.govspectroscopyonline.comnih.gov. It can also increase stability or extraction efficiency mdpi.com.
While specific derivatization strategies for this compound analogs are not detailed in the provided information, general principles applied to other bioactive compounds and quinazoline (B50416) derivatives are relevant. For instance, in oligonucleotide therapies, modifications to sugar moieties (e.g., 2'-O-methyl RNA, 2'-O-methoxyethyl RNA, 2'-fluoro RNA), base moieties, or internucleotide linkages (e.g., phosphorothioate (B77711) backbone) are employed to enhance binding affinity and nuclease resistance nih.govnih.govresearchgate.netresearchgate.net. These types of modifications could be explored to fine-tune the properties of this compound analogs. In the broader class of quinazoline-based protein kinase inhibitors, structural changes, such as substitutions on the quinazoline ring or the aniline (B41778) moiety, have been shown to significantly influence biological activity and binding interactions nih.gov.
Structure-Directed Synthesis of Novel Quinazoline-Based Compounds
Quinazoline, a bicyclic aromatic heterocycle composed of fused benzene (B151609) and pyrimidine (B1678525) rings, is a highly significant scaffold in pharmaceutical chemistry due to its diverse biological activities mdpi.comnih.govresearchgate.netwikipedia.org. Structure-directed synthesis leverages an understanding of Structure-Activity Relationships (SAR) to rationally design and synthesize novel compounds with desired properties.
For quinazoline-based compounds, SAR studies have revealed critical structural features for affinity towards target binding pockets. For instance, the presence of an aniline moiety at position 4 of the quinazoline core is often mandatory for affinity to the ATP-binding pocket in kinase inhibitors nih.gov. Substitutions at positions C-6 and C-7 can extend into solvent-accessible regions, potentially forming additional ionic bonds that enhance binding nih.gov.
Recent advancements in synthetic protocols have enabled the creation of novel quinazoline-based compounds. This includes the design and synthesis of 2,3-dihydro- Current time information in Bangalore, IN.ctdbase.org-dioxino-[2,3-f]-quinazoline derivatives and compounds belonging to the nih.govCurrent time information in Bangalore, IN.ctdbase.orgtriazolo[4,3-c]quinazoline class, often with specific biological targets in mind, such as VEGFR-2 inhibition mdpi.com. These examples highlight the ongoing efforts in structure-directed synthesis to develop new quinazoline-based compounds with tailored chemical and biological profiles.
Molecular and Cellular Pharmacology Research of Doqualast
Mechanistic Investigations of Doqualast's Action at the Cellular Level
This compound's cellular mechanisms are understood largely through its functional similarities to disodium (B8443419) cromoglycate, a well-characterized mast cell stabilizer. ncats.io
Modulation of Calcium Transport Mechanisms in Mast Cells
While direct, detailed studies on this compound's specific modulation of calcium transport are not extensively documented, its antiallergic action, similar to disodium cromoglycate, suggests an involvement in calcium signaling. Disodium cromoglycate is believed to interfere with antigen-stimulated calcium transport across the mast cell membrane. nih.gov This interference is crucial because a calcium signal is essential for mast cell degranulation and the subsequent release of inflammatory mediators. nih.govfrontiersin.orgnih.gov Mast cell activation, often initiated by the high-affinity IgE receptor (FcεRI), leads to the production of inositol (B14025) 1,4,5-trisphosphate (IP3), which triggers the release of stored Ca2+ from the endoplasmic reticulum. The depletion of these stores then activates the influx of extracellular Ca2+ through store-operated calcium entry (SOCE), a process vital for sustaining elevated cytosolic Ca2+ levels necessary for mast cell activation. nih.gov By interfering with this calcium transport, this compound is inferred to prevent the downstream events that lead to allergic responses.
Inhibition of Antigen-Induced Mediator Release Pathways
This compound inhibits antigen-induced mediator release, a key aspect of its antiallergic and antiasthmatic properties. ncats.io This action is analogous to disodium cromoglycate, which inhibits the release of inflammatory mediators such as histamine (B1213489) and leukotrienes from sensitized mast cells by blocking their degranulation. macsenlab.com Mast cell degranulation involves the rapid expulsion of preformed bioactive molecules stored in cytoplasmic granules, which are triggered by aggregated receptors on the cell surface. frontiersin.orgfrontiersin.org By stabilizing mast cell membranes and inhibiting this degranulation process, this compound helps to prevent the immediate and late allergic reactions. macsenlab.com
Identification and Characterization of Putative Molecular Targets
This compound's pharmacological profile indicates specific interactions at the molecular level, primarily related to histamine and mast cell function.
Interaction with Histamine Secretion Modulators
A direct target of this compound's action is histamine secretion. ncats.io Histamine, a critical biogenic amine, plays a central role in immune responses, particularly in allergic reactions, by acting on various histamine receptors. medlineplus.govnews-medical.netnews-medical.net By interfering with histamine secretion, this compound modulates the inflammatory cascade initiated by its release. ncats.io This suggests that this compound likely modulates the complex pathways that regulate the packaging, storage, and release of histamine from mast cells and potentially basophils.
Role as a Mast Cell Stabilizer in Cellular Models
This compound functions as a mast cell stabilizer. ncats.io Mast cell stabilizers are a class of drugs that inhibit or prevent mast cell degranulation, thereby preventing the release of inflammatory chemicals. emjreviews.compharmacologyeducation.org Disodium cromoglycate, a compound with similar action to this compound, is a well-known mast cell stabilizer that prevents the release of inflammatory mediators like histamine and leukotrienes from sensitized mast cells. nih.govmacsenlab.comwikipedia.org This stabilization effect has been observed in various cellular models, where such compounds suppress mast cell degranulation and the release of endogenous histamine, preventing hyperreactivity. redalyc.orgnih.gov
Intracellular Signaling Pathway Perturbations by this compound
This compound has been noted for its ability to modulate cytokine synthesis. ncats.io While specific intracellular signaling pathways perturbed by this compound, such as PI3K, MAPK, or NF-κB, are not explicitly detailed in the provided information, the modulation of cytokine synthesis implies interaction with complex intracellular signaling networks. Intracellular signaling pathways are crucial for cells to communicate and respond to their environment, involving a series of steps that propagate and amplify signals from the cell surface to various intracellular targets, often regulating gene expression and cytokine production. slideshare.netufrgs.brnih.govpatnawomenscollege.in The ability of this compound to influence cytokine synthesis suggests it interacts with components of these pathways, which ultimately control the transcription and translation of inflammatory mediators.
Preclinical Pharmacological and Biological Activity Assessments
In Vitro Pharmacological Characterization of Doqualast
This compound's antiallergic mechanism of action is understood to be similar to that of disodium (B8443419) cromoglycate, involving interference with the calcium transport necessary for histamine (B1213489) secretion across the mast cell membrane. ncats.io
Cell-Based Assays for Antiallergic Activity Evaluation
In vitro investigations have demonstrated this compound's ability to inhibit the release of allergic mediators from various cell and tissue preparations. Studies using guinea pig lung fragments showed a dose-dependent inhibition of both anaphylactic and non-immunologic histamine release, as well as slow reacting substance of anaphylaxis (SRS-A) release. The inhibitory concentrations for histamine were between 10⁻⁶ and 10⁻⁴ g/ml, and for SRS-A, between 10⁻⁷ and 10⁻⁴ g/ml. nih.gov Similar inhibitory effects on mediator release were observed in experiments involving passively sensitized monkey and human lung fragments. nih.gov Furthermore, this compound significantly inhibited antigen-induced histamine release from the peritoneal cavity of passively sensitized rats. nih.gov
Table 1: In Vitro Inhibition of Allergic Mediator Release by this compound (Sm 857)
| Mediator Inhibited | Source (In Vitro) | Concentration Range for Inhibition (g/ml) | Reference |
| Histamine | Guinea pig lung fragments | 10⁻⁶ - 10⁻⁴ | nih.gov |
| SRS-A | Guinea pig lung fragments | 10⁻⁷ - 10⁻⁴ | nih.gov |
| Histamine | Passively sensitized monkey and human lung fragments | Not specified | nih.gov |
| Histamine | Peritoneal cavity of passively sensitized rats | Not specified | nih.gov |
| SRS-A | Peritoneal cavity of passively sensitized rats | Not specified | nih.gov |
Inhibition of Inflammatory Mediator Release in Cultured Cells
Beyond mediator release, this compound also exhibited antispasmogenic activity against histamine and leukotriene D4 in isolated human bronchi and guinea pig trachea. nih.gov This activity, however, was attributed to non-specific musculotropic smooth muscle relaxation. nih.gov The compound inhibited histamine- and leukotriene D4 (LTD4)-induced contraction in lung parenchyma and tracheal muscle, but showed no effect on the contraction of the ileum. nih.gov this compound also demonstrated a tendency to inhibit the Schultz-Dale reaction in lung parenchyma and the ileum. nih.gov
In Vivo Animal Model Studies of Antiallergic and Antiasthmatic Effects
This compound has shown activity against allergic bronchoconstriction in various animal models. ncats.ioclevelandclinic.org
Comparative Studies with Disodium Cromoglycate (DNCG) in Animal Models
This compound's antiallergic action is considered to have a mode similar to that of disodium cromoglycate (DNCG). ncats.io Comparative studies have been conducted to assess the anti-allergic and anti-asthmatic effects of this compound (SM 857) and DNCG. ncats.io While specific comparative data points were not detailed in the available summaries, the existence of such comparisons highlights its positioning against a known mast cell stabilizer. ncats.io Additionally, this compound, administered both orally and intravenously, demonstrated an inhibitory effect on experimental asthma in guinea pigs, an effect similar to that observed with tranilast, another antiallergic drug. nih.govnih.gov
Evaluation in Established Animal Models of Allergic Airway Disease
This compound has been evaluated in animal models to assess its effects on allergic airway disease. It has demonstrated activity against allergic bronchoconstriction. ncats.ioclevelandclinic.org Specific studies include investigations into its effects on bronchial and cutaneous allergic responses induced by Ascaris in dogs. ncats.io Furthermore, this compound has shown a protective effect in allergic bronchial asthma models. ncats.io
Table 2: In Vivo Antiallergic and Antiasthmatic Effects of this compound
| Effect Observed | Animal Model / Condition | Reference |
| Allergic bronchoconstriction inhibition | Various animal models | ncats.ioclevelandclinic.org |
| Inhibition of bronchial and cutaneous allergic responses | Ascaris-induced allergic responses in dogs | ncats.io |
| Protective effect in allergic bronchial asthma | Experimental asthma in guinea pigs | ncats.ionih.gov |
Exploratory Research on Non-Allergic Biological Activities
Beyond its primary antiallergic and antiasthmatic activities, exploratory research has also touched upon other biological aspects of this compound, particularly drug interactions and reproductive toxicity. This compound is thought to increase the blood free fraction of concomitantly administered theophylline (B1681296) and to accelerate its elimination from the blood, indicating a potential drug interaction. ncats.io
In terms of reproductive toxicity, studies in pregnant rats and rabbits administered this compound during organogenesis revealed species-specific effects. In rats, a dose of 400 mg/kg was maternally toxic, leading to embryonic death, retarded fetal development, microphthalmia, and vertebral-costal defects. clevelandclinic.org However, in rabbits, no embryotoxic or teratogenic effects were observed. clevelandclinic.org These differences were attributed to variations in concentration and protein binding in maternal serum, as well as the relatively high concentration of the compound in the rat fetus. clevelandclinic.org
Investigations into this compound's Effects on Purine (B94841) Metabolism and Hyperuricemia in Research Settings
Research into this compound has included investigations into its effects on purine metabolism and hyperuricemia. A pilot study was conducted to examine the action of this compound on dietary hyperuricemia in volunteers thegoodscentscompany.compopline.orgresearchgate.netresearchgate.net. This study, published in Arzneimittel-Forschung in 1989, aimed to assess the compound's impact in a research setting popline.orgresearchgate.net.
Purine metabolism is a fundamental biochemical process where purines are broken down and converted into uric acid, which is the final excretory product in humans taylorandfrancis.comnih.gov. Elevated levels of uric acid in the blood characterize hyperuricemia, a metabolic disorder associated with conditions such as gout, cardiovascular diseases, and renal dysfunction nih.govmdpi.comresearchgate.netxiahepublishing.com. In humans, unlike most other mammals, the enzyme uricase is absent, meaning uric acid is the final product of purine catabolism, making its regulation crucial nih.govxiahepublishing.com. Xanthine (B1682287) oxidase (XO) is a key enzyme in this pathway, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid mdpi.comwikipedia.orgelabscience.com. Therefore, compounds that inhibit xanthine oxidase are often investigated for their potential to reduce uric acid production and manage hyperuricemia mdpi.comwikipedia.orgelabscience.comdrugbank.com.
While a pilot study on this compound's effects on dietary-induced hyperuricemia in volunteers has been documented thegoodscentscompany.compopline.orgresearchgate.netresearchgate.net, detailed research findings, including specific quantitative data or comprehensive data tables from this particular study, are not available within the provided search results. The existing information confirms the investigation of this compound in the context of hyperuricemia, indicating its relevance to purine metabolism research.
Data Tables
Due to the absence of specific quantitative data in the provided search results concerning this compound's effects on purine metabolism and hyperuricemia, detailed data tables cannot be generated for this section.
Structure Activity Relationship Sar Studies of Doqualast Analogs
Design and Synthesis of Doqualast Analogs for Mechanistic Probing
To understand the structural requirements for antiallergic activity, various analogs of this compound, which are pyrido[2,1-b]quinazolinecarboxylic acids, have been designed and synthesized. A common synthetic approach for this class of compounds involves the nickel carbonyl mediated carboxylation of corresponding bromides. nih.gov This methodology allows for the systematic introduction of a carboxylic acid group onto the pyrido[2,1-b]quinazoline system. Researchers have prepared series of compounds with substitutions at different positions on the core scaffold, including 8-substituted pyrido[2,1-b]quinazoline-2-carboxylic acids and 2-substituted pyrido[2,1-b]quinazoline-8-carboxylic acids. nih.gov These systematic modifications enable the probing of how specific structural changes influence the compound's ability to inhibit allergic responses, such as those observed in the rat passive cutaneous anaphylaxis (PCA) test. nih.gov The synthesis of other 11H-pyrido[2,1-b]quinazolin-11-one derivatives has also been reported, with some exhibiting antiallergic properties, further highlighting the versatility of this scaffold for generating active compounds. researchgate.net
Influence of Pyrido[2,1-b]quinazoline Scaffold Modifications on Biological Efficacy
Table 1: Comparative Antiallergic Activity of this compound Analogs
| Compound Class | Carboxylic Acid Position | Substituent Position | Antiallergic Activity (Rat PCA Test) |
| Pyrido[2,1-b]quinazoline-2-carboxylic acids | 2 | 8 | Comparable |
| Pyrido[2,1-b]quinazoline-8-carboxylic acids | 8 | 2 | Comparable |
Note: Data derived from studies comparing the activity of these classes of compounds. nih.gov
Advanced Research Methodologies Applied to Doqualast Investigations
Computational Chemistry and Molecular Modeling Approaches in Scaffold Design and Target Prediction
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, offering a cost-effective and efficient means to explore molecular structures, predict physicochemical properties, and elucidate interactions with biological targets kallipos.grtcd.ie. For compounds such as Doqualast, these methodologies play a pivotal role in the initial stages of research and development.
Scaffold Design and Virtual Screening: In scaffold design, computational methods enable the generation and evaluation of diverse chemical structures based on desired properties and potential interactions. Molecular Operating Environment (MOE) is a widely used computational chemistry tool that provides functionalities for cheminformatics, molecular modeling, virtual screening, and structure-based design cambridgemedchemconsulting.comchemcomp.com. This allows researchers to computationally screen vast libraries of compounds, identifying those with optimal characteristics for further investigation. The process involves analyzing various molecular descriptors and applying machine learning techniques for predictive modeling cambridgemedchemconsulting.com.
Target Prediction and Molecular Docking: Computational approaches are instrumental in predicting potential biological targets for a given compound. Molecular docking, a key technique, simulates the interaction between a small molecule (ligand, e.g., this compound) and a macromolecule (receptor, e.g., a protein target) to predict the binding affinity and the preferred orientation of the ligand within the binding site dntb.gov.ua. Density Functional Theory (DFT) calculations are also employed to understand electronic structure and reactivity, providing insights into potential interactions at an atomic level kallipos.grdntb.gov.ua.
While specific computational findings for this compound are not extensively detailed in public literature, the general application of these techniques would involve:
Conformational Analysis: Exploring the various stable 3D shapes of this compound to understand its flexibility and potential binding modes.
Physicochemical Property Prediction: Calculating properties such as solubility, lipophilicity (e.g., XLogP3 value of 1.1 for this compound nih.gov), and molecular weight (240.21 g/mol for this compound nih.gov) to assess drug-likeness.
Virtual Screening: Docking this compound against a panel of known antiasthmatic targets (e.g., receptors, enzymes involved in inflammatory pathways) to identify potential binding partners and predict its mechanism of action.
An illustrative representation of computational parameters considered for scaffold design and target prediction is provided below:
| Computational Parameter | Description | Application in this compound Research (Hypothetical) |
| Molecular Descriptors | Quantitative representations of molecular structure and properties. | Used to filter large chemical libraries and identify this compound-like compounds. |
| Binding Affinity Prediction | Computational estimation of the strength of interaction with a target. | Predicting this compound's potency against specific antiasthmatic targets. |
| Conformational Ensemble | Collection of low-energy 3D structures of the molecule. | Understanding the flexibility and optimal binding conformations of this compound. |
| ADME/T Prediction | Absorption, Distribution, Metabolism, Excretion, Toxicity prediction. | Early assessment of this compound's pharmacokinetic profile and potential liabilities. |
Development and Optimization of Preclinical Pharmacological Assays
Preclinical pharmacological assays are fundamental for evaluating the biological activity, efficacy, and preliminary pharmacokinetic properties of drug candidates before human trials. These assays can be conducted in vivo, ex vivo, or in vitro, with in vivo models offering a more realistic assessment of a drug's effects within a complex biological system veedalifesciences.com.
The development and optimization of these assays are rigorous processes, typically involving several stages:
Method Design, Development, and Optimization: This initial stage focuses on selecting appropriate biological models, establishing assay conditions, and defining measurement parameters to ensure sensitivity, specificity, and robustness veedalifesciences.com. For an antiasthmatic compound like this compound, this would involve designing assays that can measure its ability to modulate relevant physiological or cellular responses associated with asthma.
Procedure Performance Qualification: This stage involves demonstrating that the developed assay consistently meets predefined performance criteria, such as reproducibility, accuracy, and precision veedalifesciences.com.
Procedure Performance Verification (Fit for Purpose): The final stage confirms that the assay is suitable for its intended use in supporting drug development decisions veedalifesciences.com.
Key areas of application for preclinical bioanalysis include pharmacokinetic (PK), toxicokinetic (TK), immunogenicity, and biomarker analysis pharmaron.com. Various analytical platforms are utilized, such as ELISA, LC/MS, and flow cytometry, depending on the nature of the analyte and the assay's objective pharmaron.com.
For this compound, preclinical assay development would focus on optimizing methods to assess its pharmacological effects relevant to its antiasthmatic classification. This could involve developing assays to measure its impact on inflammatory mediators, bronchodilation, or immune cell activity in relevant preclinical models.
An example of parameters optimized during preclinical assay development for a small molecule like this compound is shown below:
| Optimization Parameter | Description | Impact on Assay Performance |
| Sample Matrix | Type of biological fluid or tissue (e.g., plasma, lung tissue). | Influences sensitivity, matrix effects, and sample preparation. |
| Incubation Conditions | Temperature, time, pH, and presence of cofactors. | Affects enzyme activity, receptor binding, and cellular responses. |
| Detection Method | Luminescence, fluorescence, absorbance, or mass spectrometry. | Determines sensitivity, dynamic range, and throughput. |
| Statistical Validation | Assessment of study design, data analysis, and sample size for robustness. | Ensures reliability and reproducibility of results. |
Advanced Analytical Techniques for Structural Characterization of this compound and its Metabolites (excluding basic identification data)
Beyond basic identification, advanced analytical techniques are crucial for the comprehensive structural characterization of this compound and the identification of its metabolites. Drug metabolism studies are essential for understanding a compound's pharmacokinetics and potential toxicity alwsci.comresearchgate.net.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is considered the gold standard for drug metabolite analysis due to its high sensitivity, speed, enhanced resolution, and specificity alwsci.comresearchgate.net. This technique separates this compound and its metabolites using liquid chromatography, followed by mass spectrometry to provide fragmentation patterns unique to each compound, enabling their identification even at trace levels in biological matrices alwsci.com.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly precise mass measurements, which are invaluable for identifying novel or unexpected metabolites and confirming elemental compositions alwsci.com. This is particularly useful during early drug discovery and development when the metabolic pathways of a new chemical entity like this compound are not fully understood.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than mass spectrometry, NMR spectroscopy offers unique advantages for detailed metabolite identification and structural elucidation alwsci.com. Both 1H NMR and 13C NMR provide extensive information on the structure of drug metabolites, including the connectivity of atoms and the presence of specific functional groups alwsci.com. Unlike MS-based techniques, NMR is non-destructive and can be used to analyze global metabolite profiles in biological samples, offering insights into drug metabolism pathways alwsci.com. LC-NMR, which couples liquid chromatography with NMR, can be employed when LC-MS/MS alone is insufficient to identify the exact position of metabolism or differentiate regioisomers researchgate.net.
Electron Activated Dissociation (EAD): Emerging techniques like Electron Activated Dissociation (EAD) in conjunction with high-resolution mass spectrometry (e.g., ZenoTOF 7600 system) provide enhanced structural information and assignment for drug metabolites. EAD generates information-rich MS/MS spectra, allowing for more confident structural characterization compared to traditional collision-induced dissociation (CID) sciex.com. This can be particularly useful for complex or unusual metabolites of this compound.
The application of these techniques to this compound would involve:
Metabolite Profiling: Identifying all major and minor metabolites formed in various biological systems (e.g., liver microsomes, plasma).
Structural Elucidation: Determining the precise chemical structure of each metabolite, including the sites of metabolic modification.
Quantitative Bioanalysis: Measuring the concentration of this compound and its metabolites in biological samples over time to understand their pharmacokinetic behavior.
A summary of advanced analytical techniques and their applications for this compound characterization is presented in the table below:
| Analytical Technique | Principle | Key Application in this compound Research |
| LC-MS/MS | Separation by LC, fragmentation and detection by tandem MS. | Identification and quantification of this compound and its known metabolites. |
| HRMS | Precise mass measurement for elemental composition determination. | Identification of novel or unexpected this compound metabolites. |
| NMR Spectroscopy | Interaction of nuclear spins with a magnetic field. | Detailed structural elucidation of this compound and its metabolites, regioisomer differentiation. |
| EAD-MS/MS | Electron-induced fragmentation for rich MS/MS spectra. | Enhanced structural information and confident assignment of this compound metabolites. |
Future Directions and Unexplored Research Avenues
Strategic Repurposing of Doqualast Scaffold for Novel Biological Targets
The pyrido[2,1-b]quinazoline scaffold, a core structural feature of this compound, is recognized for its presence in compounds exhibiting a wide spectrum of biological activities, including anticancer, antidepressant, anti-inflammatory, analgesic, and antiulcer effects. nih.gov This broad pharmacological landscape presents a compelling rationale for strategically repurposing the this compound scaffold. While this compound's primary historical focus was on mast cell stabilization and antiallergic effects, a deeper exploration of its interactions with other biological targets could unveil novel therapeutic applications. Future research should prioritize high-throughput screening campaigns and computational target prediction methods to identify previously unrecognized protein or pathway interactions. For instance, given the diverse activities of quinazoline (B50416) derivatives, investigations could extend to modulating enzyme activities (e.g., kinases, phosphatases), interacting with G-protein coupled receptors, or influencing nuclear receptor pathways, which are often implicated in various disease states. ijipls.co.in This approach moves beyond the compound's original indication, leveraging its established chemical scaffold for new drug discovery endeavors.
Integration of Omics Technologies in this compound Research (e.g., transcriptomics, proteomics)
To comprehensively understand the biological actions of this compound and its derivatives, integrating advanced omics technologies is crucial. Transcriptomics, which involves the study of gene expression patterns, can reveal the global transcriptional responses of cells or tissues to this compound exposure. This could identify specific signaling pathways modulated by the compound, even if the primary mechanism of action is already known. For example, transcriptomic analysis could pinpoint genes involved in inflammatory processes, cell proliferation, or metabolic regulation that are subtly affected by this compound. Proteomics, the large-scale study of proteins, can complement transcriptomic data by providing insights into protein expression levels, post-translational modifications, and protein-protein interactions. This could lead to the identification of direct protein targets or downstream effectors of this compound that are not apparent through traditional biochemical assays. Furthermore, metabolomics could shed light on the metabolic pathways influenced by the compound, offering a holistic view of its cellular impact. By combining these omics approaches, researchers can construct a more complete molecular profile of this compound's effects, potentially uncovering novel mechanisms or off-target activities that could be exploited for new therapeutic strategies or understood to inform scaffold modification.
Development of Next-Generation Pyrido[2,1-b]quinazoline Derivatives with Enhanced Specificity
This compound itself is an 11-oxopyrido[2,1-b]quinazoline-2-carboxylic acid. nih.gov The pyrido[2,1-b]quinazoline nucleus, as a privileged scaffold in medicinal chemistry, offers significant opportunities for the design and synthesis of next-generation derivatives. The goal of such development would be to enhance specificity towards newly identified biological targets or to refine the existing antiallergic mechanism with improved selectivity and potency. Rational drug design, guided by structure-activity relationship (SAR) studies and computational chemistry techniques (e.g., molecular docking, pharmacophore modeling), can be employed to systematically modify the this compound scaffold. These modifications might involve introducing various functional groups, altering ring substitutions, or exploring conformational changes to optimize binding affinity and selectivity for desired targets while minimizing interactions with off-targets. The synthesis of libraries of novel pyrido[2,1-b]quinazoline derivatives, followed by rigorous in vitro and in vivo screening, is essential to identify compounds with enhanced therapeutic profiles. This iterative process of design, synthesis, and biological evaluation is fundamental to realizing the full potential of this chemical class.
Addressing Unresolved Mechanistic Questions of this compound's Biological Actions
While this compound is known to inhibit histamine (B1213489) release by interfering with calcium transport across mast cell membranes, the precise molecular details of this interaction remain to be fully elucidated. ncats.io Unresolved mechanistic questions include the identification of the specific calcium channels or transporters involved, the nature of this compound's interaction with these entities, and any upstream or downstream signaling pathways that contribute to its antiallergic effects. Future research should employ advanced biochemical and biophysical techniques, such as patch-clamp electrophysiology to study ion channel modulation, fluorescence resonance energy transfer (FRET) to investigate protein interactions, and advanced microscopy to visualize cellular events. Furthermore, exploring whether this compound's effects extend beyond mast cells to other immune cell types or inflammatory mediators could provide a more comprehensive understanding of its immunomodulatory potential. A deeper mechanistic understanding is critical not only for optimizing the compound itself but also for informing the design of more potent and specific mast cell stabilizers or calcium transport modulators.
Conceptual Frameworks for Re-evaluating Discontinued (B1498344) Compound Scaffolds from a Purely Scientific Perspective
This compound serves as an exemplary case study for the conceptual framework of re-evaluating discontinued compound scaffolds from a purely scientific perspective. Many compounds are discontinued during drug development for reasons unrelated to the intrinsic biological activity of their core scaffold, such as unfavorable pharmacokinetics, formulation challenges, or a shift in market priorities. ijipls.co.in From a purely scientific standpoint, these "abandoned" or "dark chemical matter" compounds represent a rich, underexplored chemical space. Re-evaluating such scaffolds involves a systematic approach that detaches from the initial clinical failure and focuses on the fundamental chemical and biological properties. This includes:
Comprehensive Characterization: Thorough re-analysis of existing preclinical data, coupled with modern analytical techniques, to fully characterize the compound's physicochemical properties, stability, and preliminary biological activities.
Target Deconvolution: Utilizing unbiased screening methods and computational approaches to identify all potential biological targets, not just the originally intended ones.
Chemical Space Exploration: Leveraging the scaffold as a starting point for synthetic chemistry to explore its derivatives and identify new structure-activity relationships.
Phenotypic Screening: Applying this compound and its derivatives in diverse phenotypic assays to discover novel biological effects unrelated to its original indication.
This framework allows for the identification of new therapeutic opportunities from previously discarded compounds, maximizing the scientific return on prior research investments and expanding the known pharmacological landscape of valuable chemical scaffolds like pyrido[2,1-b]quinazoline.
Q & A
Q. What is the molecular mechanism by which Doqualast inhibits allergic responses in mast cells?
this compound suppresses antigen-induced mediator release by interfering with calcium ion transport, thereby preventing histamine secretion from mast cell membranes. This mechanism is analogous to disodium cromoglycate and has been validated in rabbit models and in vitro mast cell assays using calcium flux measurements .
Q. What are the critical physicochemical properties of this compound that influence its pharmacokinetic behavior?
Key properties include a molecular weight of 240.2142 g/mol, a high boiling point (524.4°C at 760 mmHg), and a polar carboxylic acid group in its structure (SMILES: C1=C(C(O)=O)C=CC3=C1C(N2C=CC=CC2=N3)=O). These attributes affect solubility, plasma protein binding, and metabolic stability, which are critical for bioavailability studies .
Q. Which standard preclinical assays are used to evaluate this compound’s anti-asthmatic efficacy?
Common assays include antigen-induced bronchoconstriction in guinea pigs, histamine release inhibition in isolated mast cells, and platelet aggregation tests. These models correlate with its therapeutic action in suppressing airway hyperresponsiveness .
Q. How is this compound’s purity and stability assessed during formulation development?
High-performance liquid chromatography (HPLC) and mass spectrometry are employed to quantify purity (>95% by area under the curve). Stability studies under accelerated conditions (e.g., 40°C/75% RH) assess degradation products, with SMILES and InChI identifiers used for structural validation .
Advanced Research Questions
Q. How can experimental designs resolve contradictions in embryotoxicity findings for this compound across species?
While no embryotoxicity was observed in rabbits, species-specific metabolic differences (e.g., cytochrome P450 activity) may explain variability. Researchers should conduct comparative studies using transgenic models or human placental cell lines, paired with dose-response analyses (0.1–100 µM) to identify threshold effects .
Q. What methodological strategies optimize this compound’s therapeutic index in chronic asthma models?
Pharmacokinetic-pharmacodynamic (PK/PD) modeling integrates in vitro IC50 values (calcium flux inhibition) with in vivo lung tissue distribution data. Dose-ranging studies in sensitized mice, combined with toxicity profiling (e.g., liver enzyme assays), can refine dosing regimens to maximize efficacy while minimizing off-target effects .
Q. How can researchers mitigate drug-drug interaction risks when co-administering this compound with theophylline?
this compound may increase free plasma theophylline by displacing it from albumin binding sites. Methodological approaches include:
Q. What analytical techniques address challenges in synthesizing this compound’s stereoisomers?
The compound’s defined stereocenters require chiral resolution methods, such as chiral HPLC with amylose-based columns or nuclear magnetic resonance (NMR) spectroscopy (e.g., NOESY for spatial configuration analysis). Computational modeling (e.g., density functional theory) can predict optical activity and guide synthetic routes .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on this compound’s efficacy in human vs. murine immune cells?
Murine mast cells may exhibit differential expression of calcium channels (e.g., Orai1 vs. TRPC isoforms). Cross-species transcriptomic analysis and patch-clamp electrophysiology in primary cells can identify molecular targets with species-specific responses. Meta-analyses of PubMed-listed studies (e.g., immune cell cytokine profiles) are recommended to contextualize discrepancies .
Methodological Best Practices
Q. Q. What protocols ensure reproducibility in this compound’s in vivo anti-inflammatory studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
